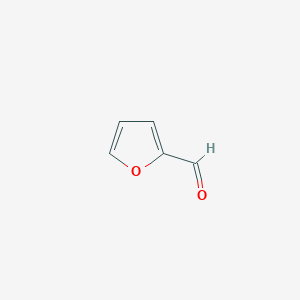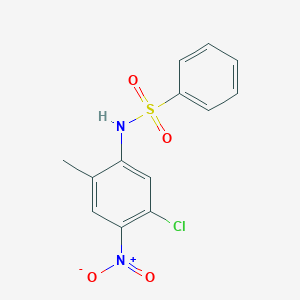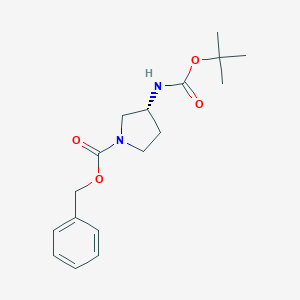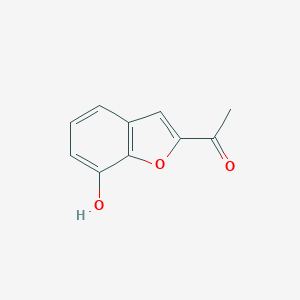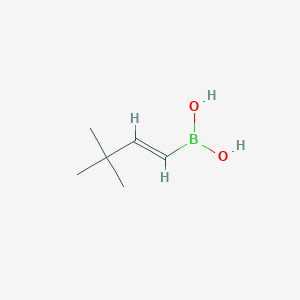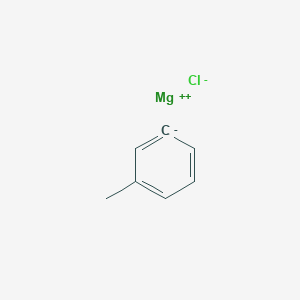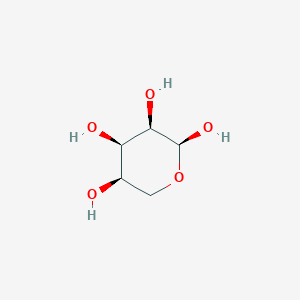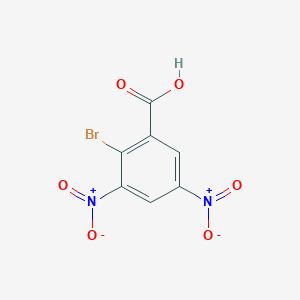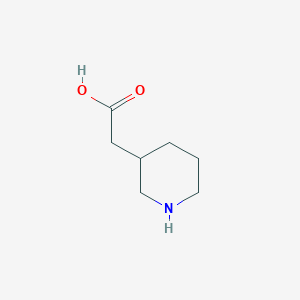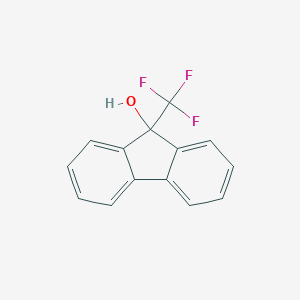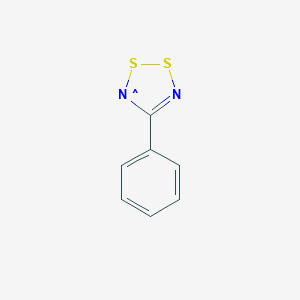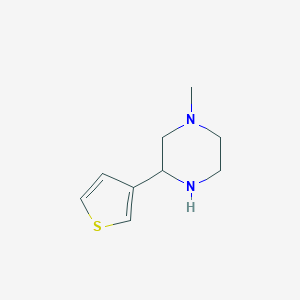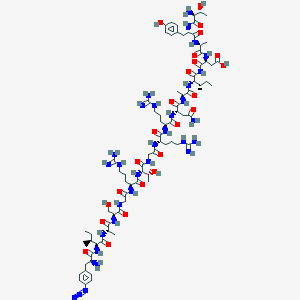
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein kinase inhibitors are a class of drugs that have attracted significant attention in the field of cancer research. These drugs work by blocking the activity of enzymes called protein kinases, which play a critical role in the growth and division of cancer cells. One such protein kinase inhibitor is (6-22)amide, 4-azidophenylalanine(10)-, which has shown promise in preclinical studies as a potential treatment for various types of cancer. In
Mecanismo De Acción
The mechanism of action of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- involves the inhibition of protein kinase activity. Specifically, the compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating downstream targets involved in cancer cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- can have a variety of biochemical and physiological effects on cancer cells. These include the inhibition of cell cycle progression, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels that supply nutrients to tumors. Additionally, the compound has been shown to sensitize cancer cells to other chemotherapeutic agents, leading to enhanced anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- is its specificity for protein kinases, which reduces the risk of off-target effects and toxicity. Additionally, the compound has shown promising anti-tumor activity in preclinical models, suggesting that it may be an effective treatment for various types of cancer. However, one limitation of the compound is its complex synthesis method, which may limit its availability for use in research studies.
Direcciones Futuras
There are several future directions for the study of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)-. One potential direction is the development of more efficient synthesis methods to increase the availability of the compound for research studies. Additionally, further preclinical studies are needed to assess the safety and efficacy of the compound in animal models before it can be considered for clinical trials in humans. Finally, the compound may be studied in combination with other chemotherapeutic agents to enhance its anti-tumor activity and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of the amino acid 4-azidophenylalanine, which is then coupled with a peptide sequence containing the (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide moiety. The final product is purified using various chromatography techniques to obtain a highly pure compound.
Aplicaciones Científicas De Investigación
(Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- has been studied extensively in preclinical models of cancer. In vitro studies have shown that the compound can inhibit the activity of multiple protein kinases, including those involved in cancer cell proliferation and survival. In vivo studies have demonstrated that the compound can inhibit tumor growth in mouse models of various types of cancer, including breast, lung, and prostate cancer.
Propiedades
Número CAS |
122756-41-6 |
|---|---|
Nombre del producto |
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- |
Fórmula molecular |
C80H129N31O24 |
Peso molecular |
1909.1 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C80H129N31O24/c1-10-36(3)60(107-66(124)47(81)29-43-18-22-45(23-19-43)110-111-90)76(134)98-39(6)64(122)105-54(35-112)67(125)94-33-56(117)100-49(16-13-27-92-79(86)87)70(128)108-62(42(9)114)75(133)95-34-57(118)99-48(15-12-26-91-78(84)85)68(126)101-50(17-14-28-93-80(88)89)69(127)103-52(31-55(82)116)72(130)97-40(7)65(123)106-61(37(4)11-2)77(135)109-73(131)53(32-58(119)120)102-63(121)38(5)96-71(129)51(104-74(132)59(83)41(8)113)30-44-20-24-46(115)25-21-44/h18-25,36-42,47-54,59-62,112-115H,10-17,26-35,81,83H2,1-9H3,(H2,82,116)(H,94,125)(H,95,133)(H,96,129)(H,97,130)(H,98,134)(H,99,118)(H,100,117)(H,101,126)(H,102,121)(H,103,127)(H,104,132)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,119,120)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)(H,109,131,135)/t36-,37-,38-,39-,40-,41+,42+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1 |
Clave InChI |
FLJKGOMXFGAKRA-ALJWVBQFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)N=[N+]=[N-])N |
SMILES |
CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |
SMILES canónico |
CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |
Otros números CAS |
122756-41-6 |
Sinónimos |
4-azidophenylalanine(10)PKI (6-22)amide 4-N3-Phe(10)-PKI (6-22)NH2 PKI (6-22)amide, 4-azido-Phe(10)- PKI-APHE protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



